Trifolirhizin Trifolirhizin (-)-Maackiain 3-O-glucoside is a natural product found in Euchresta japonica, Cicer canariense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6807-83-6
VCID: VC21338040
InChI: InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2
SMILES:
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol

Trifolirhizin

CAS No.: 6807-83-6

Cat. No.: VC21338040

Molecular Formula: C22H22O10

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Trifolirhizin - 6807-83-6

CAS No. 6807-83-6
Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
IUPAC Name 2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2
Standard InChI Key VGSYCWGXBYZLLE-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6
Canonical SMILES C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6
Melting Point 142 - 144 °C

Chemical Structure and Properties of Trifolirhizin

Trifolirhizin (CAS No. 6807-83-6) is a pterocarpan flavonoid with the molecular formula C22H22O10 and a molecular weight of 446.4 g/mol . Its chemical name is (6aR,12aR)-6a,12a-dihydro-6H- dioxolo benzofuro[3,2-c]benzopyran-3-yl-β-D-glucopyranoside, and it is also known by several synonyms including Maackiain 3-glucoside and (-)-Maackiain-3-O-glucoside . The compound possesses a unique chemical structure with a pterocarpan skeleton linked to a glucose moiety.

Physical and Chemical Properties

Trifolirhizin exhibits distinct physicochemical properties that are important for its isolation, analysis, and biological activities. Table 1 summarizes the key physical and chemical properties of trifolirhizin.

Table 1: Physical and Chemical Properties of Trifolirhizin

PropertyValue
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Melting Point142-144°C
Boiling Point658.7±55.0°C (Predicted)
Density1.590
Physical FormCrystalline
ColorWhite
pKa12.77±0.70 (Predicted)
SolubilitySoluble in acetone; sparingly soluble in methanol
Storage ConditionsSealed in dry container, store in freezer under -20°C

Data compiled from ChemicalBook

Natural Sources and Distribution

Trifolirhizin is primarily isolated from the roots of various medicinal plants, with Sophora flavescens being one of the most significant sources . This compound is a bioactive constituent of several traditional Chinese medicines, including Xian-Lian-Ke-Li, which is commercially used for cancer prevention .

Plant Sources

Research has identified multiple plant species that contain trifolirhizin, as shown in Table 2.

Table 2: Plant Sources of Trifolirhizin

Plant SpeciesPlant PartTraditional Uses
Sophora flavescensRootsTreatment of hematochezia, jaundice, liver disorders, dysentery, oliguria, asthma, eczema, and inflammatory complications
Astragalus membranaceusRootsImmune enhancement, cardiovascular health
Sophora tonkinensisRootsAnti-inflammatory, antimicrobial applications
Ononis vaginalisWhole plantTraditional medicine
Euchresta formosanaRootsTraditional Chinese medicine
Sophora subprostrataRootsAnti-inflammatory treatments
Ononis spinosaRootsTraditional European medicine
Trifolium pratense L.Plant materialTraditional medicine

Data compiled from multiple sources

Pharmacological Activities of Trifolirhizin

Extensive research has revealed that trifolirhizin possesses diverse pharmacological activities, including anti-inflammatory, anticancer, anti-ulcerative colitis, and numerous other therapeutic properties. These activities position trifolirhizin as a promising candidate for therapeutic development.

Anti-inflammatory Effects

Trifolirhizin has demonstrated significant anti-inflammatory properties across multiple experimental models. In lipopolysaccharide (LPS)-stimulated mouse J774A.1 macrophages, trifolirhizin dose-dependently inhibited the expression of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . Additionally, it inhibited LPS-induced expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway .

Studies have shown that at a concentration of 25 μM, trifolirhizin completely inhibited LPS-induced increase of TNF-α mRNA level, demonstrating potent anti-inflammatory efficacy . Comparative analysis suggests that trifolirhizin may be a more effective inhibitor of TNF-α compared to other herbal constituents such as ginsenoside and apigenin, which required higher concentrations (84 μM and 37 μM, respectively) to achieve similar effects .

Anticancer Properties

Trifolirhizin has shown promising anticancer activities against various cancer types, including colorectal cancer, nasopharyngeal carcinoma, and ovarian cancer. The compound inhibits cancer cell proliferation, induces apoptosis, and enhances autophagy-dependent cell death mechanisms.

Effects on Colorectal Cancer

In colorectal cancer (CRC) cell lines, trifolirhizin induces autophagy-dependent apoptosis, as evidenced by changes in autophagy marker proteins LC3 and p62/SQSTM-1 . Treatment with trifolirhizin resulted in dose- and time-related accumulation of LC3B-I and LC3B-II, increased expression ratio of LC3B-II/I, and downregulation of SQSTM-1 protein expression in HCT116 and SW620 colorectal cancer cell lines .

Effects on Nasopharyngeal Carcinoma

Research on nasopharyngeal carcinoma (NPC) has demonstrated that trifolirhizin targets PTK6 to induce autophagy and exert antitumor effects . Trifolirhizin treatment inhibited proliferation, promoted apoptosis, and strengthened autophagy in NPC cells . Molecular studies revealed that trifolirhizin negatively regulated PTK6 expression, and its anticancer effects were partially reversed upon upregulation of PTK6, suggesting a mechanism-specific action .

Effects on Other Cancer Types

Trifolirhizin has shown inhibitory effects on the growth of human A2780 ovarian cancer and H23 lung cancer cells . Studies have also reported its anticancer potential against melanoma B16 cells, gastric cancer MKN45 cells, and hepatocellular carcinoma .

Effects on Ulcerative Colitis

Trifolirhizin has demonstrated therapeutic potential in ulcerative colitis (UC), a chronic and recurrent autoimmune disease characterized by mucosal inflammation. In a dextran sulfate sodium (DSS)-induced colitis mouse model, trifolirhizin improved symptoms by increasing body weight and reducing the disease activity index (DAI) .

Mechanistically, trifolirhizin regulated the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells in DSS-induced colitis mice . Furthermore, it suppressed the activation of NLRP3 inflammasome and regulated the AMP-activated protein kinase (AMPK)-thioredoxin-interacting protein (TXNIP) pathway . The anti-inflammatory effects of trifolirhizin were inhibited when AMPK was suppressed, highlighting the importance of this pathway in its therapeutic action against UC .

Other Therapeutic Properties

In addition to the aforementioned activities, trifolirhizin possesses several other therapeutic properties:

  • Antioxidant effects: Trifolirhizin exhibits free radical scavenging capabilities

  • Antibacterial activity: Demonstrated efficacy against various bacterial strains

  • Antiasthma effects: Shown to alleviate asthma symptoms in experimental models

  • Hepatoprotective properties: Protects against liver damage and enhances liver function

  • Wound healing promotion: Accelerates wound closure and tissue regeneration

  • Skin-whitening effects: Influences melanin synthesis and pigmentation processes

Molecular Mechanisms of Action

Trifolirhizin exerts its diverse pharmacological effects through multiple molecular mechanisms and signaling pathways. Understanding these mechanisms is crucial for the development of trifolirhizin as a therapeutic agent.

Inflammation-Related Mechanisms

In inflammatory processes, trifolirhizin acts by:

  • Inhibiting the expression of pro-inflammatory cytokines (TNF-α and IL-6)

  • Suppressing the expression of cyclooxygenase-2 (COX-2)

  • Regulating the balance of Th17/Treg cells in inflammatory conditions

  • Inhibiting the TXNIP-mediated activation of NLRP3 inflammasome

  • Modulating the AMPK-TXNIP pathway to reduce inflammation

Cancer-Related Mechanisms

The anticancer activities of trifolirhizin involve several mechanisms:

  • Inducing autophagy-dependent apoptosis in cancer cells

  • Targeting PTK6 to inhibit cancer cell proliferation and promote apoptosis

  • Enhancing autophagy through various signaling pathways

  • Directly inhibiting cancer cell growth and proliferation

Signaling Pathways

Trifolirhizin interacts with several important signaling pathways that are implicated in various diseases:

  • NF-κB-MAPK pathway: Involved in inflammation and cancer progression

  • EGFR-MAPK pathway: Crucial for cell proliferation and survival

  • AMPK/mTOR pathway: Regulates autophagy and metabolism

  • PI3K/Akt signaling pathway: Controls cell growth, survival, and metabolism

These diverse mechanisms highlight the pleiotropic nature of trifolirhizin and explain its wide range of pharmacological activities.

Pharmacokinetics and Metabolism

Initial pharmacokinetic studies support the therapeutic candidature of trifolirhizin, although comprehensive data in this area remains limited . Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of trifolirhizin is essential for its development as a therapeutic agent.

One derivative of trifolirhizin, trifolirhizin-6''-O-malonat (molecular formula C25H23O13, molecular weight 531.4 g/mol), has been identified and may play a role in the metabolism or bioactivity of the parent compound .

Future Research Directions and Challenges

Despite the promising pharmacological profile of trifolirhizin, several challenges and research gaps need to be addressed:

  • Comprehensive pharmacokinetic and bioavailability studies are needed to better understand the in vivo behavior of trifolirhizin

  • Structure-activity relationship studies could help identify the active moieties and guide the development of more potent derivatives

  • Clinical trials are required to validate the preclinical findings and establish the safety and efficacy of trifolirhizin in humans

  • Standardized extraction and analytical methods need to be developed for consistent production and quality control

  • Toxicological studies are necessary to establish the safety profile of trifolirhizin for therapeutic use

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